molecular formula C8H8BrNO3 B13038968 2-(5-bromo-3-methoxypyridin-2-yl)acetic acid

2-(5-bromo-3-methoxypyridin-2-yl)acetic acid

Cat. No.: B13038968
M. Wt: 246.06 g/mol
InChI Key: CHBGSOIMFSNBBY-UHFFFAOYSA-N
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Description

2-(5-bromo-3-methoxypyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-3-methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-(5-bromo-3-methoxypyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-3-methoxypyridin-2-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-(5-bromo-3-methoxypyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-2-5(9)4-10-6(7)3-8(11)12/h2,4H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBGSOIMFSNBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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